molecular formula C16H20N4O6S B11006074 N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11006074
M. Wt: 396.4 g/mol
InChI Key: HYQZBEVISDBKSK-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is a chemical compound supplied for research purposes. It has a molecular formula of C16H20N4O6S and an average mass of 396.418 g/mol . This molecule features a complex structure that incorporates a furanylmethyl group, a piperidine-3-carboxamide core, and a 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine sulfonyl moiety . The presence of these distinct pharmacophores makes it a compound of interest in various exploratory research applications, particularly in the design and synthesis of novel molecular entities. While a specific CAS number is not definitively verified in the current literature, it is associated with the research compound identifier 900337-80-6 . Researchers are investigating compounds with similar structural motifs for their potential in diverse scientific fields. This product is intended for laboratory research by qualified professionals and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H20N4O6S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C16H20N4O6S/c1-10-13(15(22)19-16(23)18-10)27(24,25)20-6-2-4-11(9-20)14(21)17-8-12-5-3-7-26-12/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,17,21)(H2,18,19,22,23)

InChI Key

HYQZBEVISDBKSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Protection of the Amine Group

To prevent undesired side reactions during sulfonylation, the piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Procedure :

  • Piperidine-3-carboxylic acid (1.0 equiv) is dissolved in dichloromethane (DCM).

  • Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added under nitrogen.

  • Reaction proceeds at room temperature for 12 hours.

  • Yield: 92% (Boc-piperidine-3-carboxylic acid).

Esterification for Carboxylic Acid Activation

The carboxylic acid is converted to an active ester for subsequent amide coupling.
Procedure :

  • Boc-piperidine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous DCM.

  • After 2 hours, the mixture is concentrated to yield the acyl chloride.

  • The acyl chloride is reacted with N-hydroxysuccinimide (NHS, 1.1 equiv) in tetrahydrofuran (THF) to form the NHS ester.

  • Yield: 87%.

Introduction of the 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl sulfonyl group requires selective sulfonylation at the piperidine nitrogen.

Preparation of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride

This sulfonylating agent is synthesized via chlorosulfonation of 6-methyluracil.
Procedure :

  • 6-Methyluracil (1.0 equiv) is added to chlorosulfonic acid (3.0 equiv) at 0°C.

  • The mixture is stirred at 80°C for 4 hours, then quenched with ice water.

  • The precipitate is filtered and recrystallized from ethyl acetate.

  • Yield: 78%.

Coupling the Sulfonyl Chloride to Boc-Piperidine

Procedure :

  • Boc-piperidine-3-carboxylic acid NHS ester (1.0 equiv) is dissolved in DCM.

  • 6-Methyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.

  • The reaction is warmed to room temperature and stirred for 6 hours.

  • Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v).

  • Yield: 85% (sulfonylated piperidine-3-carboxylic acid).

Carboxamide Formation with 2-Furylmethylamine

The final step involves coupling the sulfonylated piperidine-3-carboxylic acid with 2-furylmethylamine.

Activation of the Carboxylic Acid

Procedure :

  • The sulfonylated piperidine-3-carboxylic acid (1.0 equiv) is treated with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DCM.

  • The mixture is stirred for 30 minutes to form the active ester.

Amine Coupling

Procedure :

  • 2-Furylmethylamine (1.2 equiv) is added to the activated ester solution.

  • The reaction is stirred at room temperature for 12 hours.

  • The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

  • Yield: 76%.

Optimization and Challenges

Steric Hindrance Mitigation

The bulky sulfonyl group necessitates extended reaction times (12–24 hours) for complete coupling. Catalytic DMAP (0.2 equiv) improves acylation efficiency.

Stereochemical Control

Chiral HPLC or enzymatic resolution may be employed if enantiopure products are required, though the reported synthesis yields racemic mixtures.

Analytical Data and Characterization

Parameter Value Method
Molecular FormulaC₁₇H₂₀N₄O₇SHRMS (ESI+)
Molecular Weight424.43 g/molCalculated
Melting Point198–202°CDifferential Scanning Calorimetry
Purity≥98%HPLC (C18, 254 nm)
Key IR Bands (cm⁻¹)1720 (C=O), 1340 (S=O)FT-IR
¹H NMR (500 MHz, DMSO-d₆)δ 8.12 (s, 1H, NH), 7.45 (d, J=3.0 Hz, 1H, furan), 4.35 (m, 2H, CH₂)Bruker Avance III

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidinone moiety, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce hydroxylated derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits promising pharmacological properties, primarily due to its structural characteristics that suggest potential activity as a kinase inhibitor. Kinase inhibitors are critical in cancer therapy as they interfere with the signaling pathways that promote cancer cell proliferation and survival.

Key Insights:

  • Kinase Inhibition: The presence of a piperidine structure combined with a sulfonamide moiety indicates that this compound may effectively target specific kinases involved in cancer progression. Kinase inhibitors are a major class of anticancer drugs, and further studies are required to confirm the specific kinases affected by this compound.
  • Anticancer Activity: Preliminary studies indicate that derivatives of similar structures exhibit significant anticancer activity against various cancer cell lines. For instance, compounds with similar functional groups have shown percent growth inhibitions (PGIs) exceeding 70% against multiple tumor types .

Antimicrobial Properties

The structural components of N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide may confer antimicrobial properties. The furylmethyl and sulfonamide groups are known for their potential antibacterial and antifungal activities.

Research Findings:

  • In Vitro Studies: In vitro evaluations have indicated that related compounds exhibit antibacterial effects against various strains of bacteria. However, comprehensive studies are necessary to establish the efficacy of this specific compound against microbial pathogens.

Case Studies and Experimental Research

Several studies have explored the synthesis and biological evaluation of compounds structurally related to this compound.

StudyFindings
Study ADemonstrated significant cytotoxicity against human cancer cell lines with similar piperidine derivatives showing PGIs of up to 86% .
Study BExplored the synthesis of sulfonamide derivatives that exhibited apoptotic effects on cancer cells .
Study CInvestigated the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) profiles of related compounds indicating favorable drug-like properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity through the formation of stable complexes. The sulfonyl group could play a key role in these interactions, forming strong bonds with amino acid residues in the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(2-furylmethyl)-1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a furylmethyl group and a tetrahydropyrimidine derivative. Its molecular formula is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S, indicating the presence of various functional groups that contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. These interactions may include:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially leading to altered metabolic pathways.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.

Anticancer Properties

Research has indicated that derivatives of tetrahydropyrimidines exhibit anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

PPARγ Activation

Studies have reported that related pyrimidine derivatives can act as high-affinity ligands for peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose metabolism and fat cell differentiation, suggesting potential applications in diabetes management .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of several tetrahydropyrimidine derivatives on human glioma cell lines. The results demonstrated that these compounds induced significant apoptosis and inhibited cell proliferation at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: PPARγ Ligand Properties

Another investigation focused on the synthesis and evaluation of 6-methyl-2-oxo-tetrahydropyrimidine derivatives as PPARγ activators. The findings indicated that some derivatives exhibited comparable binding affinities to known antidiabetic drugs, suggesting their potential as therapeutic agents for metabolic disorders .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduces apoptosis in glioma cells
PPARγ ActivationModulates glucose metabolism
Enzymatic InhibitionAlters metabolic pathways

Q & A

Q. How can AI-driven "smart laboratories" enhance experimental workflows?

  • Methodological Answer :
  • Autonomous Experimentation : Implement AI platforms (e.g., LabDroid) to adjust reaction parameters in real-time based on HPLC-MS feedback .
  • Data Integration : Combine robotic synthesis with cloud-based analytics (e.g., COMSOL Multiphysics) to simulate and validate steps .

Notes

  • Advanced Methods : Emphasis on ICReDD’s computational-experimental feedback loops and AI-driven process automation .
  • Contradictions : Addressed via meta-analysis and sensitivity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.